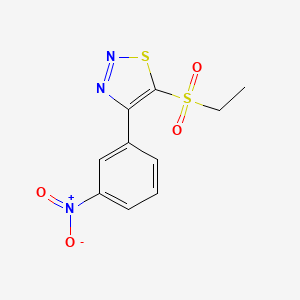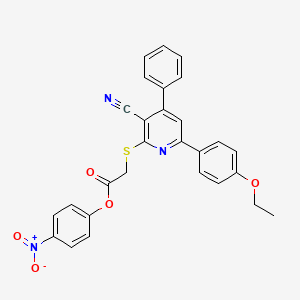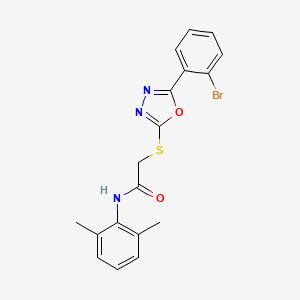![molecular formula C13H7Cl2NO B11779296 2-(3,5-Dichlorophenyl)benzo[d]oxazole](/img/structure/B11779296.png)
2-(3,5-Dichlorophenyl)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(3,5-Dichlorophényl)benzo[d]oxazole est un composé hétérocyclique appartenant à la classe des benzoxazoles. Les benzoxazoles sont connus pour leur large éventail d'activités biologiques et sont utilisés dans diverses applications médicales et industrielles. La présence du groupe dichlorophényle dans ce composé améliore sa réactivité chimique et son activité biologique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(3,5-Dichlorophényl)benzo[d]oxazole implique généralement la cyclisation de la 2-aminophénol avec le chlorure de 3,5-dichlorobenzoyle. La réaction est effectuée en présence d'une base telle que la pyridine ou la triéthylamine, qui facilite la formation du cycle benzoxazole. Le mélange réactionnel est généralement chauffé à reflux pour assurer une cyclisation complète .
Méthodes de production industrielle
Pour la production à l'échelle industrielle, la synthèse peut être optimisée en utilisant des réacteurs à écoulement continu, ce qui permet un meilleur contrôle des conditions réactionnelles et des rendements plus élevés. L'utilisation de catalyseurs tels que le nickel ou le palladium peut également améliorer l'efficacité de la réaction .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(3,5-Dichlorophényl)benzo[d]oxazole subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses amines correspondantes.
Substitution : Le groupe dichlorophényle peut subir des réactions de substitution nucléophile, conduisant à la formation de divers dérivés.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont couramment utilisés.
Substitution : Les nucléophiles tels que les amines, les thiols et les alcools peuvent être utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers benzoxazoles substitués, qui peuvent avoir des activités biologiques améliorées et des propriétés chimiques différentes .
Applications De Recherche Scientifique
Le 2-(3,5-Dichlorophényl)benzo[d]oxazole a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse d'autres composés hétérocycliques.
Industrie : Le composé est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du 2-(3,5-Dichlorophényl)benzo[d]oxazole implique son interaction avec des cibles moléculaires spécifiques dans le corps. Le composé peut inhiber l'activité de certaines enzymes et protéines, conduisant à ses effets thérapeutiques. Par exemple, il peut inhiber l'agrégation des fibrilles amyloïdes, ce qui est bénéfique dans le traitement des maladies liées à l'amyloïde .
Mécanisme D'action
The mechanism of action of 2-(3,5-Dichlorophenyl)benzo[d]oxazole involves its interaction with specific molecular targets in the body. The compound can inhibit the activity of certain enzymes and proteins, leading to its therapeutic effects. For example, it can inhibit the aggregation of amyloid fibrils, which is beneficial in treating amyloid-related diseases .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2-(3,5-Dichlorophényl)benzo[d]oxazole-6-carboxylique :
2-Méthoxybenzo[d]oxazole : Présente une excellente activité antifongique.
2-Ethoxybenzo[d]oxazole : Connu pour ses propriétés antibactériennes.
Unicité
Le 2-(3,5-Dichlorophényl)benzo[d]oxazole est unique en raison de son groupe dichlorophényle, qui améliore sa réactivité chimique et son activité biologique. Cela en fait un composé précieux dans les applications médicales et industrielles .
Propriétés
Formule moléculaire |
C13H7Cl2NO |
|---|---|
Poids moléculaire |
264.10 g/mol |
Nom IUPAC |
2-(3,5-dichlorophenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C13H7Cl2NO/c14-9-5-8(6-10(15)7-9)13-16-11-3-1-2-4-12(11)17-13/h1-7H |
Clé InChI |
PBKJYZISDWROOZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(1-Aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11779226.png)


![2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-thiopyrano[3,2-D]pyrimidin-4(6H)-one](/img/structure/B11779244.png)



![4-([1,1'-Biphenyl]-4-yl)-2-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine](/img/structure/B11779258.png)

![Ethyl 9-bromo-5,6-dihydrobenzo[f]pyrazolo[1,5-d][1,4]oxazepine-2-carboxylate](/img/structure/B11779269.png)

